molecular formula C21H25FN2O3S B2789956 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide CAS No. 899992-19-9

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide

Cat. No. B2789956
CAS RN: 899992-19-9
M. Wt: 404.5
InChI Key: BSDVBAYEAVMNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide, also known as CELECOXIB, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first approved by the US FDA in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.

Mechanism of Action

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions.
Biochemical and Physiological Effects:
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide has been shown to have several biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and cardiovascular events. However, it can also cause gastrointestinal side effects, such as ulcers and bleeding.

Advantages and Limitations for Lab Experiments

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide has several advantages for use in laboratory experiments, including its ability to selectively inhibit COX-2 and its well-established safety profile. However, its limitations include its potential to interfere with other signaling pathways and its potential to cause off-target effects.

Future Directions

There are several potential future directions for research on 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide, including its use in combination with other drugs for the treatment of cancer and other diseases. It may also be useful for the treatment of inflammatory bowel disease and other autoimmune diseases. Additionally, further studies are needed to better understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with N-cyclohexyl-N-ethylsulfamide to form 4-(N-cyclohexyl-N-ethylsulfamoyl)benzoyl chloride. Finally, the product is reacted with 4-aminophenylboronic acid to obtain 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide.

Scientific Research Applications

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several studies have shown that 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been shown to reduce the risk of Alzheimer's disease by inhibiting the production of amyloid-beta peptides.

properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-8-16(9-15-20)21(25)23-18-12-10-17(22)11-13-18/h8-15,19H,2-7H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVBAYEAVMNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-fluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.